molecular formula C6H16Cl2N2O B1436096 C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride CAS No. 1965309-35-6

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride

Cat. No. B1436096
M. Wt: 203.11 g/mol
InChI Key: NZACPOBIHPMAKK-UHFFFAOYSA-N
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Description

“(4-Methylmorpholin-3-yl)methanol” is a chemical compound with the CAS No. 1159598-86-3 . It is used for research purposes .


Synthesis Analysis

The synthesis of (4-methyl-morpholin-3-yl)-methanol involves dissolving the residue in DCM, drying it (MgSO4), and removing the solvent in vacuo to yield (4-methyl-morpholin-3-yl)-methanol as a colourless liquid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 131.17 and its formula is C6H13NO2 . It has a number of heavy atoms: 9, and a number of H-bond acceptors: 3.0 . The compound is very soluble with a solubility of 97.8 mg/ml .

Scientific Research Applications

Oxidation Studies

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is involved in oxidation reactions. For instance, enamines like 4-(1-cyclohexen-1-yl)-morpholine are treated with metal oxidants, leading to products such as N-acetyl-morpholine and 2-morpholino-ketone. These reactions have been studied to understand the mechanistic pathways involved in enamine oxidation (Corbani, Rindonek, & Scolastico, 1973).

Synthesis of Biologically Active Compounds

This chemical plays a role in synthesizing biologically active compounds. For example, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine is synthesized for antimicrobial applications, including arecoline derivatives (Kumar, Sadashiva, & Rangappa, 2007).

Synthetic Technologies

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is synthesized from dichloroethyl ether, methylamine, and sodium hydroxide. This process is optimized for yield and purity, important for industrial-scale production (Zhang Fukang, 1999).

Structural Studies

The structure of related compounds, such as 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride, is studied for understanding their role as intermediates in synthesizing heterocyclic compounds. This involves analyzing molecular conformations and bonding interactions (Mazur, Pitucha, & Rzączyńska, 2007).

Antidepressive Activity

Some derivatives of C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride have been synthesized and studied for their antidepressive activities. These compounds are evaluated through pharmacological testing models to determine their potential therapeutic benefits (Guo Ya-nan, 2010).

Synthesis of Novel Compounds

The compound is used in synthesizing novel chromanes, which have potential applications in medicinal chemistry. The reaction conditions and stereochemistry of these syntheses are thoroughly investigated (Korotaev et al., 2017).

Enamine Derivatives and Biological Activity

Enamine derivatives of natural compounds, involving morpholine, are synthesized and analyzed for their biological activities against various organisms. These studies contribute to the development of new pharmacological agents (Oliveira et al., 2002).

Safety And Hazards

The compound has a signal word of warning . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(4-methylmorpholin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-5-6(8)4-7;;/h6H,2-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZACPOBIHPMAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride
Reactant of Route 2
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride
Reactant of Route 3
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride
Reactant of Route 4
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride
Reactant of Route 5
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride
Reactant of Route 6
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride

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